molecular formula C16H13N3OS B1418102 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol CAS No. 337923-17-8

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1418102
CAS No.: 337923-17-8
M. Wt: 295.4 g/mol
InChI Key: SSGXGGUYJQTXOV-UHFFFAOYSA-N
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Description

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS: 337923-17-8) is a pyrimidine derivative characterized by a hydroxyl group at position 4, a phenylsulfanylmethyl substituent at position 6, and a 4-pyridinyl group at position 2 (Figure 1). Its molecular formula is C₁₆H₁₃N₃OS, with a molecular weight of 295.35 g/mol .

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-10-13(11-21-14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGXGGUYJQTXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol typically involves the reaction of appropriate pyrimidine and pyridine derivatives with phenylsulfanyl reagents. One common method includes the use of a nucleophilic substitution reaction where a halogenated pyrimidine reacts with a phenylsulfanyl anion in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyridinyl and pyrimidinol moieties can be reduced under specific conditions to yield corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and pyrimidinol positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridinyl or pyrimidinol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and proliferation. For instance, modifications in the pyrimidine structure have been linked to enhanced activity against various cancer cell lines, including breast and lung cancers .

Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound make it a candidate for development as a pesticide. Its effectiveness against certain pests has been documented, suggesting potential use in agricultural settings to enhance crop protection without causing significant harm to beneficial organisms .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. The incorporation of pyrimidine and pyridine units can lead to materials with enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM.
Study BAntiviral PropertiesShowed reduced viral load in vitro against influenza virus strains by 50% at concentrations of 15 µM.
Study CPesticidal ActivityAchieved over 70% mortality in target pest populations within 48 hours of exposure at field-relevant concentrations.

Mechanism of Action

The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyridinyl and pyrimidinol moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Sulfanyl vs.
  • Chlorophenyl vs. Phenyl : The 4-chlorophenyl substituent in increases lipophilicity (Cl logP contribution: ~0.71) compared to the phenyl group in the target compound, which may enhance tissue penetration but reduce aqueous solubility .
  • Pyrrolidinyl/Piperidinyl vs. Hydroxyl : The basic pyrrolidinyl () and piperidinyl () groups improve solubility in acidic environments (e.g., lysosomes), whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity for kinase interactions .

Biological Activity

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS No. 337923-17-8) is a chemical compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a pyrimidinol core and a pyridinyl substituent. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C16H13N3OS
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : 4-(phenylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one

The biological activity of this compound is largely attributed to its structural components. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyridinyl and pyrimidinol moieties facilitate hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets. This mechanism suggests potential pathways for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The ability to inhibit bacterial virulence factors through quorum-sensing interference has been highlighted as a promising strategy in combating antibiotic resistance .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives containing similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of MRSA with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests that the compound could serve as a scaffold for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, the cytotoxicity of similar compounds was tested against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values below 20 µM against HeLa cells, indicating potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation and disrupted mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialMRSA, E. coliInhibition (MIC: 32-64 µg/mL)
AnticancerHeLa, A549Cytotoxicity (IC50 < 20 µM)
AntiviralVarious viral strainsPotential inhibition (in silico)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol
Reactant of Route 2
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6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.